
1-(苄氧基)-2-氯-4-(二氟甲基)苯
描述
1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a chlorine atom, and a difluoromethyl group attached to a benzene ring
科学研究应用
1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
准备方法
The synthesis of 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene typically involves multiple steps, including the introduction of the benzyloxy group, chlorination, and difluoromethylation. One common synthetic route involves the following steps:
Benzyloxy Group Introduction: The benzene ring is first functionalized with a benzyloxy group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
相似化合物的比较
1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-2-chloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
1-(Benzyloxy)-2-chloro-4-(methyl)benzene: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s properties, including its hydrophobicity and metabolic stability.
1-(Benzyloxy)-2-chloro-4-(fluoromethyl)benzene: The fluoromethyl group provides different electronic and steric effects compared to the difluoromethyl group .
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of the difluoromethyl group in enhancing the compound’s overall performance.
属性
IUPAC Name |
2-chloro-4-(difluoromethyl)-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGIRGXVFNWKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
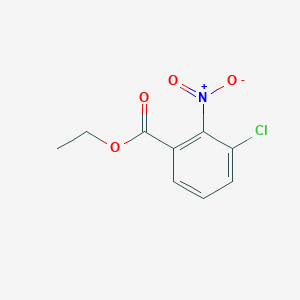

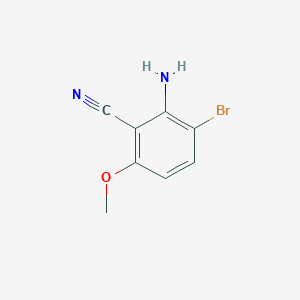
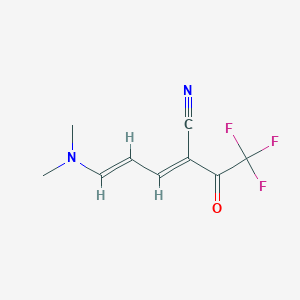
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)


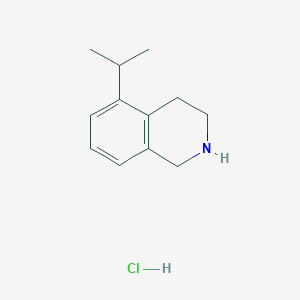
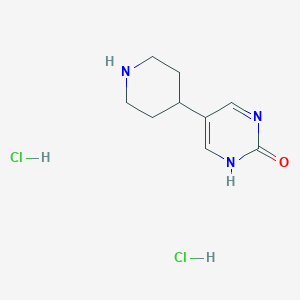
![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
